

A Technical Guide to the Spectroscopic Data of Paxilline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Paxilline, a tremorgenic indole diterpenoid mycotoxin. The information presented herein is intended to support research and development efforts in fields such as pharmacology, natural product chemistry, and drug discovery.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Paxilline, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopic Data

While a complete, tabulated dataset for a compound explicitly named "**Paxiphylline D**" is not readily available in the reviewed literature, extensive data exists for the parent compound, Paxilline, and its derivatives. The following data is compiled from analyses of Paxilline and its closely related analogues, typically recorded in Chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Paxilline and its Derivatives (in CDCl₃)



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Indole NH	~7.8-8.0	br s	-
Aromatic CH	~7.0-7.5	m	-
Vinylic CH	~5.1	br t	-
CH-O	~3.5	dd	-
Aliphatic CH	~1.3-3.2	m	-
Methyl CH₃	~0.8-1.7	s, d	-

Note: The chemical shifts are approximate and can vary based on the specific derivative and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Paxilline and its Derivatives (in CDCl3)

Carbon	Chemical Shift (δ) ppm
Carbonyl (C=O)	~199.5
Aromatic/Vinylic C	~116-152
C-O	~72-83
Quaternary C	~40-77
Aliphatic CH, CH ₂ , CH ₃	~14-43

Note: The chemical shifts are approximate and can vary based on the specific derivative and experimental conditions.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used for the analysis of Paxilline and its metabolites.

Table 3: Mass Spectrometry Data for Paxilline



Parameter	Value
Molecular Formula	C27H33NO4[1]
Molecular Weight	435.56 g/mol
Ionization Mode	ESI
[M+H] ⁺ (m/z)	546.3217 (for Paxilline B, an acetylated derivative)[2]
[M+Na]+ (m/z)	504.3081 (for Paspaline D, a related compound) [2]

Infrared (IR) Spectroscopic Data

IR spectroscopy provides information about the functional groups present in a molecule. The data is typically acquired using a Potassium Bromide (KBr) pellet.

Table 4: Infrared (IR) Spectroscopic Data for Paxilline Derivatives

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400-3440	O-H and N-H stretching
~2840-2980	C-H stretching
~1620-1710	C=O (carbonyl) stretching
~1450-1600	C=C (aromatic) stretching
~1020-1260	C-O stretching

Note: The wavenumbers are approximate and compiled from data for Paxilline B and C.[2]

Experimental Protocols

The following sections detail the general methodologies for the isolation and spectroscopic analysis of Paxilline.



Isolation of Paxilline from Penicillium paxilli

- Cultivation:Penicillium paxilli is cultured on a suitable growth medium.
- Extraction: The fungal mycelium and culture broth are extracted with an organic solvent, such as ethyl acetate.
- Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel, followed by preparative thin-layer chromatography (pTLC) to yield pure Paxilline.

NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).
- Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent signal.

Mass Spectrometry

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to obtain the molecular ion and fragmentation patterns.

Infrared Spectroscopy



- Sample Preparation: A small amount of the solid sample is finely ground with dry Potassium Bromide (KBr) powder and pressed into a thin, transparent pellet.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

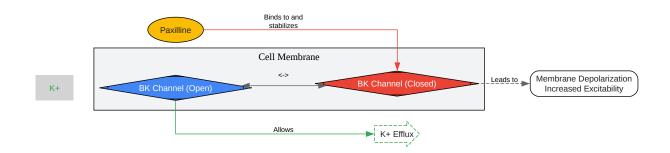
Biological Activity and Signaling Pathway

Paxilline is a potent and specific inhibitor of the large-conductance calcium-activated potassium (BK) channels.[3][4] These channels play a crucial role in regulating neuronal excitability and smooth muscle tone.

Mechanism of Action

Paxilline blocks the BK channel by binding to a site on the channel protein, which stabilizes the closed conformation of the channel. This inhibition leads to a decrease in potassium efflux, resulting in membrane depolarization and increased excitability.

Signaling Pathway Diagram



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Caption: Inhibition of the BK channel by Paxilline.



This diagram illustrates that Paxilline preferentially binds to the closed state of the BK channel, preventing the efflux of potassium ions and leading to membrane depolarization.

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